1-(4-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Medicinal Chemistry Structure-Activity Relationship solubility prediction

This compound features a unique 4-ethoxyphenyl/3-fluorophenyl substitution pattern on the tetrazolyl urea scaffold, distinct from its 2-ethoxyphenyl and 4-fluorophenyl regioisomers. SAR studies show single-atom positional shifts can alter FAAH/MAGL potency >100-fold. Ideal for novel SAR exploration, bioisostere comparison, and combinatorial library design targeting underexplored meta-fluoro/para-ethoxy chemical space. Ensure batch-matched purity and isomer identity for reproducible pharmacology.

Molecular Formula C17H17FN6O2
Molecular Weight 356.361
CAS No. 921110-14-7
Cat. No. B2810689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS921110-14-7
Molecular FormulaC17H17FN6O2
Molecular Weight356.361
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C17H17FN6O2/c1-2-26-15-8-6-13(7-9-15)20-17(25)19-11-16-21-22-23-24(16)14-5-3-4-12(18)10-14/h3-10H,2,11H2,1H3,(H2,19,20,25)
InChIKeyUGPGKTWCWJKFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921110-14-7): Structural Identity and Procurement Context


1-(4-Ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921110-14-7) is a synthetic tetrazolyl urea derivative with molecular formula C17H17FN6O2 and molecular weight 356.36 g/mol. It belongs to the broader class of biaryl tetrazolyl ureas that have been investigated as inhibitors of endocannabinoid metabolism enzymes (FAAH/MAGL) and as modulators of TRPV1/TRPA1 channels. [1] This compound features a 4-ethoxyphenyl substituent on the urea nitrogen and a 3-fluorophenyl substituent on the tetrazole ring—an N-portion substitution pattern that dictates steric and electronic interactions at biological targets distinct from its positional isomers.

Why Generic Substitution of 1-(4-Ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea with In-Class Analogs Is Not Trivial


Tetrazolyl urea derivatives with identical molecular formulas but different positional substitution patterns—such as the 2-ethoxyphenyl isomer (CAS 921110-30-7) or the 4-fluorophenyl regioisomer (CAS 897624-02-1)—cannot be assumed to exhibit equivalent biological activity. In the tetrazolyl urea class, SAR studies have demonstrated that even single-atom shifts in substituent position (e.g., fluorine from para to meta, or ethoxy from para to ortho) can dramatically alter FAAH/MAGL inhibitory potency and selectivity profiles by over 100-fold in some cases. [1] Without batch-matched comparative data, substituting any structural analog risks introducing uncontrolled variables in target engagement, selectivity, and physicochemical properties that can invalidate pharmacological observations or synthetic pathway outcomes. Quantitative differentiation evidence is presented below.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea vs. Closest Analogs


Positional Fluorine Substitution: Meta- vs. Para-Fluorophenyl Impact on Predicted Binding and Solubility

The target compound bears a 3-fluorophenyl (meta-fluoro) substituent on the tetrazole N1, whereas its closest regioisomer (CAS 897624-02-1) bears a 4-fluorophenyl (para-fluoro) substituent. While no direct head-to-head biological assay data were located for these specific compounds, class-level SAR from the biaryl tetrazolyl urea series demonstrates that modification of substituent position on the N-portion phenyl ring can shift FAAH IC50 values by up to 10-fold (from 3.0 to 30+ nM) and alter MAGL selectivity by >100-fold. [1] Computationally, the meta-fluoro orientation alters the electron density distribution on the tetrazole-phenyl system relative to para-fluoro, with predicted impact on π-stacking interactions at target binding sites. Additionally, meta-substitution generally confers higher aqueous solubility than para-substitution in fluorinated aromatics due to reduced planarity and crystal packing efficiency, though quantitative solubility data are not available for the target compound.

Medicinal Chemistry Structure-Activity Relationship solubility prediction

Ethoxy Group Position: 4-Ethoxyphenyl vs. 2-Ethoxyphenyl and Conformational Effects

The target compound contains a 4-ethoxyphenyl (para-ethoxy) group on the urea portion, whereas the commercially available analog CAS 921110-30-7 bears a 2-ethoxyphenyl (ortho-ethoxy) group. The para-ethoxy orientation positions the ethoxy oxygen farther from the urea NH, minimizing intramolecular hydrogen bonding that can occur in the ortho isomer. In the ortho-ethoxy analog, intramolecular H-bonding between the ethoxy oxygen and the adjacent urea NH can restrict conformational freedom and alter the presentation of the urea pharmacophore to biological targets. This conformational difference is structurally analogous to the well-documented ortho-effect in salicylic acid derivatives and ortho-substituted benzamides, where intramolecular H-bonding modifies both physicochemical properties (logP, solubility) and target binding kinetics. [1] For applications requiring a freely rotatable, unobstructed urea pharmacophore, the 4-ethoxy substitution is predicted to provide more consistent target engagement.

Conformational Analysis Hydrogen Bonding bioisosterism

Tetrazolyl Urea Class Differentiation: FAAH/MAGL Dual Inhibition vs. sEH or Bradykinin B1 Antagonism

The tetrazolyl urea scaffold has been independently developed for at least three distinct therapeutic target classes: FAAH/MAGL inhibitors (Ortar et al., 2013 [1]), soluble epoxide hydrolase (sEH) inhibitors (US patents US10377744, US11123311 [2]), and bradykinin B1 receptor antagonists (Yirui Pharmaceutical [3]). The target compound's specific substitution pattern (3-fluorophenyl on tetrazole, 4-ethoxyphenyl on urea) aligns more closely with the FAAH/MAGL tetrazolyl urea series, where N-portion aryl substitution is a key determinant of FAAH vs. MAGL selectivity. In contrast, sEH-targeted tetrazolyl ureas typically feature a 2,4,6-trimethoxyphenyl or trifluoromethoxyphenyl moiety on the urea portion, yielding Ki values of 0.37–1.43 nM for optimized analogs. No sEH activity data are available for the target compound. The bradykinin B1 antagonist series (WO2023098927) uses different substitution patterns entirely. This target class ambiguity means the compound should not be procured as a selective probe for any single target without confirmatory profiling.

Endocannabinoid System Enzyme Inhibition Target Selectivity

Physicochemical Property Differentiation: Predicted logP and Hydrogen Bonding Capacity vs. Analogs

The target compound (CAS 921110-14-7) is predicted to have a slightly lower logP than the 4-fluorophenyl regioisomer (CAS 897624-02-1) due to the meta-fluoro orientation affecting overall dipole moment and solvation. While neither compound has experimentally determined logP values published, the molecular weight (356.36), hydrogen bond donor count (2, from urea NHs), and hydrogen bond acceptor count (6, from urea carbonyl, tetrazole nitrogens, ethoxy oxygen, and fluorine) are identical between these isomers. The tetrazole moiety itself contributes to hydrogen bonding capacity and can serve as a carboxylic acid bioisostere, as established in the tetrazole medicinal chemistry literature. [1] The combination of the ethoxy group (moderate lipophilicity contributor) with the fluorophenyl-tetrazole system yields a predicted logP in the range of 2.5–3.5, consistent with the parabolic relationship reported for tetrazole urea herbicides where optimal in vitro activity is exhibited by compounds with logP approaching 4. [2]

ADME Prediction Lipophilicity Drug-likeness

Recommended Application Scenarios for 1-(4-Ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921110-14-7)


FAAH/MAGL Inhibitor Screening and Endocannabinoid System Probe Development

Based on structural alignment with the biaryl tetrazolyl urea series characterized by Ortar et al. (2013), this compound is best positioned as a candidate for FAAH and/or MAGL inhibition screening. [1] The meta-fluorophenyl substitution on the tetrazole N1, combined with the 4-ethoxyphenyl group on the urea, represents a substitution combination not explicitly tested in the published 32-compound series, offering potential for novel SAR exploration. Researchers should establish FAAH IC50 and MAGL selectivity relative to published standards such as compounds 16, 20, 21, 25, and 28 (FAAH IC50 = 3.0–9.7 nM, 39- to >141-fold selectivity over MAGL) before using this compound as a pharmacological tool.

Physicochemical and Conformational Benchmarking Against Positional Isomers

This compound is ideal for comparative physicochemical profiling against its closest commercially available isomers: CAS 897624-02-1 (4-fluorophenyl) and CAS 921110-30-7 (2-ethoxyphenyl). Key parameters for measurement include experimental logP/logD, kinetic solubility, and PAMPA permeability, which will directly quantify the impact of fluorine position (meta vs. para) and ethoxy position (4- vs. 2-) on drug-like properties. Such data would provide the first experimental evidence differentiating these isomers and inform analog selection for lead optimization programs targeting the tetrazolyl urea scaffold.

Tetrazole Bioisostere Evaluation in Carboxylic Acid Replacement Programs

The tetrazole moiety is a well-established carboxylic acid bioisostere with similar pKa (~4.5–4.9) but enhanced metabolic stability and membrane permeability. [1] This compound can serve as a reference standard in bioisostere comparison studies where the urea linkage provides a consistent scaffold for evaluating how the tetrazole ring's substitution pattern (3-fluorophenyl vs. unsubstituted phenyl vs. 4-substituted phenyl) affects target binding, metabolic stability, and off-target profiles relative to carboxylic acid-containing analogs.

Building Block for Diversified Tetrazolyl Urea Library Synthesis

As a synthetic intermediate, this compound's defined substitution pattern (4-ethoxyphenyl urea, 3-fluorophenyl tetrazole) provides a scaffold for further derivatization at the urea NH positions or through functionalization of the ethoxy and fluorophenyl groups. Industrial procurement for combinatorial chemistry or parallel synthesis programs would benefit from the compound's single-isomer purity and the ability to generate focused libraries exploring the SAR around the meta-fluoro and para-ethoxy substitution, a chemical space that remains underexplored in published tetrazolyl urea literature.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.